![molecular formula C19H14O8 B1211881 Flavodic Acid CAS No. 37470-13-6](/img/structure/B1211881.png)
Flavodic Acid
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Overview
Description
Flavodic acid is a member of flavones.
Scientific Research Applications
Flavonoid Metabolism in Plants : Flavonoid biosynthesis is a key area in the study of plant secondary metabolism. Diverse plant systems have been utilized to understand flavonoid metabolism, contributing significantly to our knowledge in this field (Winkel-Shirley, 2001).
Antibacterial Properties : Flavonoids possess antibacterial properties, with studies showing moderate to relatively low biological activity against pathogenic bacteria. These compounds are generally more effective against Gram-negative bacteria (Adamczak, Ożarowski, & Karpiński, 2019).
Antimicrobial Activity : Flavonoids demonstrate antimicrobial properties, including antifungal, antiviral, and antibacterial activities. Investigations into their structure and antibacterial mechanisms have shown promising leads for developing novel antimicrobial agents (Cushnie & Lamb, 2005).
Effects on Rumen Fermentation and Animal Performance : In cattle, flavonoids can improve rumen fermentation and reduce the incidence of rumen acidosis, partially by increasing lactate-consuming microorganisms in the rumen (Balcells et al., 2012).
Pharmacological Potency : Flavonoids have high pharmacological potency and have been used historically in various human diseases. Their potential as therapeutic agents is significant, though they require further clinical experimentation (Havsteen, 1983).
In Vivo Imaging for Research : Flavonoids' potential as novel therapies for diseases can be studied using in vivo fluorescence imaging, providing insights into their therapeutic activities (Ferrara & Thompson, 2019).
Antioxidant Activity : Flavonoids act as antioxidants in plants and have shown potential in various biological activities, including antiallergenic, antiviral, anti-inflammatory, and vasodilating actions (Pietta, 2000).
Inflammatory and Heart Disease Prevention : The effects of plant flavonoids on mammalian cells imply potential applications in preventing inflammatory reactions and heart disease (Middleton, Kandaswami, & Theoharides, 2000).
Nutraceuticals and Diet : Flavonoids are important components in nutraceuticals and diets, such as the Mediterranean diet, due to their antioxidant properties and role in wellness (Marina, 2012).
Flavonoid Derivative Synthesis : Microorganisms can be used to produce novel flavanones and dihydroflavonols from aromatic acrylic acids, showing flavonoids' broad substrate specificity (Chemler, Yan, Leonard, & Koffas, 2007).
properties
CAS RN |
37470-13-6 |
---|---|
Product Name |
Flavodic Acid |
Molecular Formula |
C19H14O8 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-[5-(carboxymethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C19H14O8/c20-13-8-14(11-4-2-1-3-5-11)27-16-7-12(25-9-17(21)22)6-15(19(13)16)26-10-18(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24) |
InChI Key |
IGCSSLDDCHLXGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)O)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)O)OCC(=O)O |
Other CAS RN |
37470-13-6 |
Related CAS |
13358-62-8 (di-hydrochloride salt) |
synonyms |
2-phenyl-5,7-dioxyacetate-benzo- gamma-pyrone 2-phenyl-gamma-benzopyrone-5,7-dioxyacetate flavodic acid flavodic acid sodium salt flavodic acid, disodium salt Intercyton Pericel |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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